molecular formula C22H19N3O3 B11322019 N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322019
M. Wt: 373.4 g/mol
InChI Key: GBXQVHYUWCRMEV-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions

    Chromene Core Synthesis: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized via the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the chromene core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a pyrazole ring and a chromene core, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, specificity, or potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O3/c1-14-10-17-18(26)12-20(28-19(17)11-15(14)2)22(27)24-21-8-9-23-25(21)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,27)

InChI Key

GBXQVHYUWCRMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

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